N-tert-butyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide
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Overview
Description
N-tert-butyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound features a tert-butyl group attached to a benzenesulfonamide moiety, which is further linked to a 2,5-dioxopyrrolidin-1-yl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with p-toluenesulfonic acid to yield the final product . The reaction conditions often include the use of solvents such as N,N-dimethylformamide (DMF) and temperatures around 25°C to 40°C .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonamide group.
Cycloaddition Reactions: The dioxopyrrolidinyl group can engage in cycloaddition reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include secondary amines, piperidine, and other nucleophiles. Reaction conditions often involve moderate temperatures and the use of solvents like DMF .
Major Products
The major products formed from these reactions include various substituted benzenesulfonamides and pyrrolidinyl derivatives, which can have diverse biological activities .
Scientific Research Applications
N-tert-butyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as cyclooxygenase and kinase, which play crucial roles in cellular signaling and inflammation . Additionally, the compound’s structure allows it to interact with calcium channels, potentially affecting neuronal activity and offering anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide
- N-4-(2,5-dioxopyrrolidin-1-yl)phenylpicolinamides
- N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide
Uniqueness
N-tert-butyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide is unique due to its tert-butyl group, which imparts increased steric hindrance and potentially enhances its stability and biological activity compared to similar compounds. This structural feature may also influence its solubility and interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-tert-butyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c1-14(2,3)15-21(19,20)11-6-4-10(5-7-11)16-12(17)8-9-13(16)18/h4-7,15H,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNRIJQFFUCBTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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